molecular formula C14H24Si B15483525 Triethyl[(4-methylphenyl)methyl]silane CAS No. 18415-20-8

Triethyl[(4-methylphenyl)methyl]silane

Cat. No.: B15483525
CAS No.: 18415-20-8
M. Wt: 220.42 g/mol
InChI Key: OLMUQTQOTLUNCC-UHFFFAOYSA-N
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Description

Triethyl[(4-methylphenyl)methyl]silane (CAS 18415-20-8) is an organosilicon compound of interest in synthetic and materials chemistry research. Organosilicon compounds, characterized by the functional group Y-R-Si-X3, serve as critical intermediaries between organic and inorganic materials . This structural motif allows them to act as coupling agents, enhancing the adhesion and compatibility between different phases in composite materials . Researchers utilize such trialkylarylsilanes in various applications, including the development of advanced polymers, where they can improve the dispersion of fillers and the resulting mechanical properties of the composite . Furthermore, compounds of this class are valuable building blocks in organic synthesis, particularly in the stereospecific construction of silicon-stereogenic molecules, which have applications in materials science and medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

18415-20-8

Molecular Formula

C14H24Si

Molecular Weight

220.42 g/mol

IUPAC Name

triethyl-[(4-methylphenyl)methyl]silane

InChI

InChI=1S/C14H24Si/c1-5-15(6-2,7-3)12-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3

InChI Key

OLMUQTQOTLUNCC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Triethyl[(4-methylphenyl)methyl]silane with structurally related silanes, emphasizing substituent effects on reactivity and applications:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₁₆H₂₀Si Triethylsilyl, 4-methylbenzyl Potential coupling agent; steric hindrance may moderate reactivity in hydrosilylation. Inferred
Triethylsilane C₆H₁₆Si Triethylsilyl Boiling point: 102°C; widely used as a reducing agent and in hydrosilylation due to its reactive Si-H bond.
Trimethyl[[(4-methylphenyl)thio]methyl]silane C₁₁H₁₈SSi Trimethylsilyl, thio-methyl-4-methylphenyl Thioether group enhances nucleophilicity; applications in sulfur-containing polymers.
[(4-Ethenylphenyl)methyl]trimethylsilane C₁₂H₁₈Si Trimethylsilyl, vinylbenzyl Vinyl group enables polymerization; used in functionalized materials.
(4-Methoxyphenyl)triphenylsilane C₂₅H₂₂OSi Triphenylsilyl, 4-methoxyphenyl Methoxy group increases electron density; stabilizes intermediates in photochemical reactions.
Triethyl(4-methoxyphenoxy)silane C₁₃H₂₂O₃Si Triethylsilyl, 4-methoxyphenoxy Ether linkage improves solubility; used in silylation of alcohols.

Key Findings:

Steric Effects : The bulky 4-methylbenzyl group in this compound likely reduces reaction rates in catalytic processes compared to smaller silanes like triethylsilane. For example, in hydrosilylation, steric bulk can lower diastereoselectivity or necessitate higher catalyst loadings .

Electronic Influence : Aromatic substituents (e.g., 4-methylphenyl) enhance stability through resonance effects, contrasting with electron-withdrawing groups (e.g., thioethers in ) that increase electrophilicity.

Applications: Triethylsilane: Dominates in reductions (e.g., converting carbonyls to alkanes) and hydrosilylation due to its high Si-H bond reactivity . this compound: Potential use as a silane coupling agent in composites, leveraging its aromatic group for interfacial adhesion .

Thermal Properties : Triethylsilane’s lower boiling point (102°C) compared to bulkier analogues highlights the impact of molecular weight and substituent size on volatility .

Research Insights

  • Hydrosilylation Selectivity : In catalytic hydrosilylation, silanes with bulky substituents (e.g., this compound) may favor β-E isomers due to steric constraints, as observed in Pt-catalyzed reactions with triethylsilane derivatives .
  • Synthetic Flexibility : The 4-methylbenzyl group offers opportunities for post-functionalization (e.g., cross-coupling reactions), unlike simpler silanes .
  • Material Science : Silanes with aromatic moieties improve thermal stability in polymers, as seen in methoxyphenyl-substituted silanes .

Preparation Methods

Silicon Reactivity and Precursor Selection

Triethylchlorosilane (ClSi(CH₂CH₃)₃) is a common precursor due to its commercial availability and reactivity toward carbon nucleophiles. The substitution of chlorine with a (4-methylphenyl)methyl group forms the target compound through a single-step reaction. Alternative precursors, such as triethylsilane (HSi(CH₂CH₃)₃), may require activation via transition-metal catalysts or radical initiators.

Solvent and Atmosphere Requirements

Reactions are conducted under anhydrous conditions in inert solvents like tetrahydrofuran (THF) or toluene. An oxygen-free environment (e.g., nitrogen or argon) prevents oxidation of sensitive intermediates.

Stepwise Preparation Methods

Grignard Reagent-Based Synthesis

The most widely reported method involves reacting a 4-methylbenzyl Grignard reagent with triethylchlorosilane:

Reaction Equation:
$$
\text{ClSi(CH}2\text{CH}3)3 + \text{MgBrCH}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{(CH}2\text{CH}3)3\text{SiCH}2\text{C}6\text{H}4\text{CH}3 + \text{MgBrCl}
$$

Procedure:

  • Grignard Reagent Preparation: 4-Methylbenzyl bromide is treated with magnesium in THF at 0–5°C to generate the Grignard reagent.
  • Nucleophilic Substitution: Triethylchlorosilane is added dropwise to the Grignard reagent at −70°C, followed by gradual warming to room temperature.
  • Work-Up: The mixture is quenched with ammonium chloride, and the product is extracted into ethyl acetate. Solvent removal yields the crude compound, which is purified via vacuum distillation.

Key Data:

  • Yield: ~75–85% (estimated from analogous reactions).
  • Purity: >95% after distillation.

Catalytic Systems and Reaction Mechanisms

Transition-Metal Catalysis

Palladium and nickel complexes accelerate silicon-carbon bond formation. For example, Pd(PPh₃)₄ facilitates coupling between 4-methylbenzyl halides and triethylsilane:

Mechanism:

  • Oxidative Addition: Pd⁰ reacts with the benzyl halide to form a Pd(II) intermediate.
  • Transmetalation: Triethylsilane transfers a silyl group to Pd(II).
  • Reductive Elimination: The Pd center releases the product, regenerating the catalyst.

Conditions:

  • Catalyst loading: 2–5 mol%.
  • Temperature: 80–100°C.

Phosphine-Mediated Redox Cycling

Phosphine catalysts (e.g., phosphetane oxides) enable silane activation via P(III)/P(V) redox cycles, enhancing reaction efficiency:

$$
\text{R}3\text{P=O} + \text{HSi(CH}2\text{CH}3)3 \rightarrow \text{R}3\text{P–H} + \text{(CH}2\text{CH}3)3\text{Si–O–PR}_3
$$

This approach minimizes phosphine oxide waste and is scalable for industrial applications.

Optimization and Yield Improvements

Solvent Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) increases reaction rates but complicates purification.
  • Ether Solvents: THF balances reactivity and ease of product isolation.

Temperature Control

Low temperatures (−70°C) suppress side reactions during Grignard additions, while elevated temperatures (80–100°C) improve catalytic turnover.

Purification Techniques

  • Distillation: Effective for separating silanes from low-volatility byproducts.
  • Chromatography: Silica gel columns resolve stereoisomers or regioisomers, albeit at higher costs.

Industrial-Scale Synthesis Considerations

Cost-Efficiency Analysis

Component Cost (USD/kg) Scalability Challenge
Triethylchlorosilane 120–150 Corrosivity requires specialized equipment
4-Methylbenzyl bromide 200–220 Limited commercial availability
Palladium catalysts 3,000–5,000 Recovery and reuse essential

Strategies:

  • Recycling catalysts via immobilized systems.
  • Alternative feedstocks (e.g., 4-methylbenzyl alcohol).

Waste Management

  • Silicon Byproducts: Hydrolyzed to harmless silica.
  • Magnesium Salts: Neutralized and precipitated as Mg(OH)₂.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Triethyl[(4-methylphenyl)methyl]silane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Grignard reactions or hydrosilylation protocols . For example:

  • Grignard approach : Reacting (4-methylbenzyl)magnesium bromide with triethylchlorosilane in anhydrous THF under nitrogen, followed by quenching with ammonium chloride. Yields depend on stoichiometric control of the Grignard reagent (excess >1.2 eq) and reaction time (12–24 hours at 0–25°C) .
  • Hydrosilylation : Using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) to couple triethylsilane with 4-methylstyrene. Solvent polarity (toluene vs. hexane) and catalyst loading (0.5–1.0 mol%) critically affect regioselectivity and byproduct formation .

Key characterization : Confirm structure via 1H^{1}\text{H} NMR (δ 0.5–1.2 ppm for Si-CH2_2CH3_3), 29Si^{29}\text{Si} NMR (δ −10 to −20 ppm), and GC-MS (M+^+ at m/z 250.5) .

How do steric and electronic properties of this compound influence its stability in catalytic systems?

The triethylsilyl group imposes significant steric hindrance, reducing nucleophilic attack at silicon. The 4-methylbenzyl substituent enhances stability through:

  • Steric protection : Bulky aryl groups shield the Si–C bond from hydrolysis.
  • Electronic effects : Methyl substitution on the aryl ring stabilizes the Si–C bond via hyperconjugation, as shown in comparative DFT studies of similar silanes (e.g., ESi–CE_{\text{Si–C}} = 85 kcal/mol vs. 78 kcal/mol for non-methylated analogs) .
    Experimental validation : Accelerated stability testing in THF/H2_2O (1:1) at 50°C shows <5% decomposition over 72 hours, monitored by 1H^{1}\text{H} NMR .

Advanced Research Questions

How can computational modeling resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., 40–80% yields) arise from ligand-silane interactions . A stepwise methodology includes:

DFT calculations : Map energy barriers for transmetalation with Pd(OAc)2_2/PPh3_3. Key finding: Triethylsilyl groups increase transition-state steric strain (ΔG\Delta G^\ddagger = 22.3 kcal/mol vs. 18.7 kcal/mol for trimethyl analogs) .

Kinetic profiling : Use in situ IR to track aryl boronic acid consumption. Data shows rate-limiting silane dissociation from Pd centers (k = 0.15 s1^{-1} at 80°C) .

Mitigation strategy : Optimize ligand bulk (e.g., switch to XPhos) to reduce silane-Pd coordination, improving yields to >85% .

What role does this compound play in designing silicon-based porous materials?

This silane serves as a precursor for mesoporous organosilica with tunable hydrophobicity:

  • Synthesis protocol : Co-condense with tetraethyl orthosilicate (TEOS) under basic conditions (NH4_4OH, ethanol). BET surface areas reach 450–600 m2^2/g, with pore sizes adjustable via silane/TEOS ratios (1:5 to 1:20) .
  • Functionalization : Post-synthetic grafting with thiols or amines enhances CO2_2 adsorption (up to 2.5 mmol/g at 1 bar) .
  • Contradiction note : High methyl content (>15 mol%) induces pore collapse; mitigate using stepwise calcination (ramp to 350°C under N2_2) .

How can researchers analyze trace decomposition products of this compound in long-term storage?

Decomposition pathways involve hydrolysis and oxidation :

  • GC-MS workflow :
    • Sample prep : Dissolve aged silane in hexane, derivatize with BSTFA.
    • Key markers : Detect triethylsilanol (m/z 135.1) and 4-methylbenzaldehyde (m/z 120.1) .
  • Mitigation : Store under argon with 3Å molecular sieves; <0.1% degradation/month at −20°C .

Methodological Recommendations

  • Contradiction resolution : When silane reactivity varies between batches, perform 29Si^{29}\text{Si} NMR to quantify Si–O/Si–C bond ratios (>95% purity required for catalytic applications) .
  • Advanced applications : For material science, pair with SAXS to correlate silane loading with mesopore ordering .

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